molecular formula C11H18O2 B027374 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane CAS No. 103907-82-0

2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane

Cat. No.: B027374
CAS No.: 103907-82-0
M. Wt: 182.26 g/mol
InChI Key: ZDSGJKVTZYQEGZ-UHFFFAOYSA-N
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Description

2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane is an organic compound with the molecular formula C11H18O2 It is a dioxane derivative, characterized by a cyclohexene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methyl-1,3-dioxane with cyclohex-3-en-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and distillation to ensure the compound’s purity and quality. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A ketone with a similar cyclohexene ring structure.

    2,4,4-Trimethyl-3-oxo-1-butenyl-2-cyclohexen-1-one: Another compound with a cyclohexene ring and additional functional groups.

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: A compound with a cyclohexene ring and multiple double bonds.

Uniqueness

2-Cyclohex-3-en-1-yl-4-methyl-1,3-dioxane is unique due to its dioxane ring fused with a cyclohexene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-3,9-11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSGJKVTZYQEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(O1)C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286898
Record name 2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103907-82-0
Record name 2-cyclohex-3-en-1-yl-4-methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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